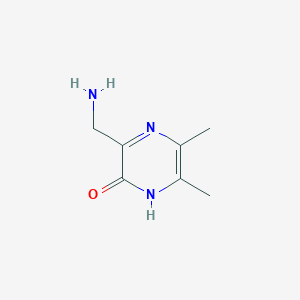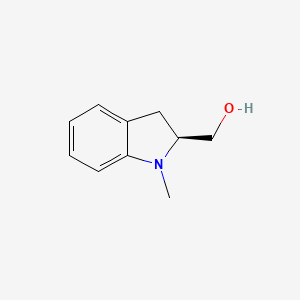
(S)-(1-Methylindolin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(1-Methylindolin-2-yl)methanol is a chiral compound belonging to the indoline class of organic molecules It features a methanol group attached to the second carbon of the indoline ring, with a methyl group on the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(1-Methylindolin-2-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of (S)-1-methylindolin-2-one using a chiral reducing agent such as borane or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through catalytic hydrogenation. This method involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The process is optimized to ensure high yield and enantiomeric purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(1-Methylindolin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of (S)-1-methylindolin-2-one.
Reduction: Formation of (S)-1-methylindolin-2-ylamine.
Substitution: Formation of (S)-(1-methylindolin-2-yl)methyl halides or esters.
Aplicaciones Científicas De Investigación
(S)-(1-Methylindolin-2-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the biological activity of indoline derivatives.
Mecanismo De Acción
The mechanism of action of (S)-(1-Methylindolin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the indoline ring can participate in π-π interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-(1-Methylindolin-2-yl)methanol: The enantiomer of the compound, with similar chemical properties but different biological activity.
1-Methylindoline: Lacks the hydroxyl group, resulting in different reactivity and applications.
2-Methylindoline: The methyl group is attached to the second carbon of the indoline ring, leading to different chemical behavior.
Uniqueness
(S)-(1-Methylindolin-2-yl)methanol is unique due to its chiral nature and the presence of both a hydroxyl and a methyl group on the indoline ring
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
[(2S)-1-methyl-2,3-dihydroindol-2-yl]methanol |
InChI |
InChI=1S/C10H13NO/c1-11-9(7-12)6-8-4-2-3-5-10(8)11/h2-5,9,12H,6-7H2,1H3/t9-/m0/s1 |
Clave InChI |
JNHQWDXERNWHEM-VIFPVBQESA-N |
SMILES isomérico |
CN1[C@@H](CC2=CC=CC=C21)CO |
SMILES canónico |
CN1C(CC2=CC=CC=C21)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13114920.png)
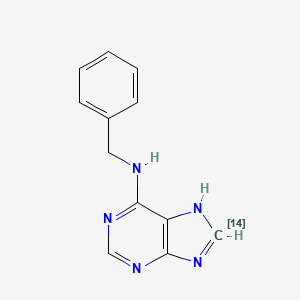
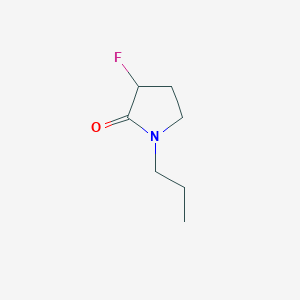
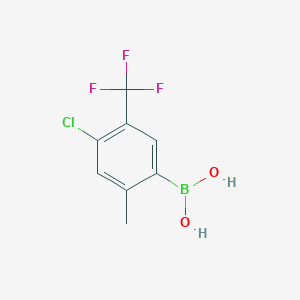
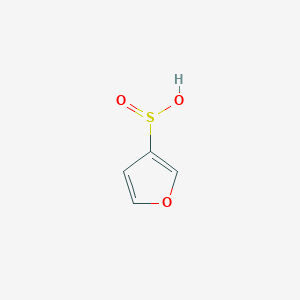
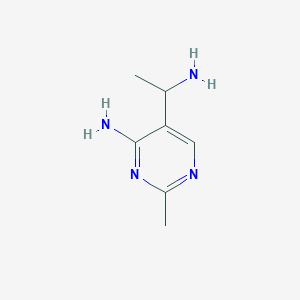
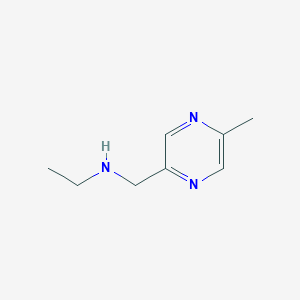
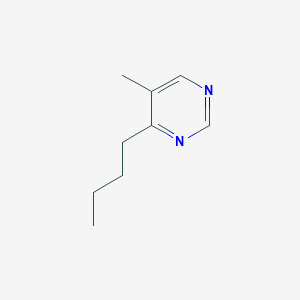
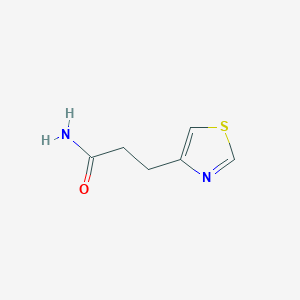
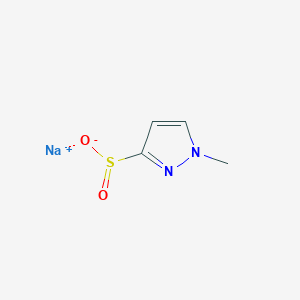
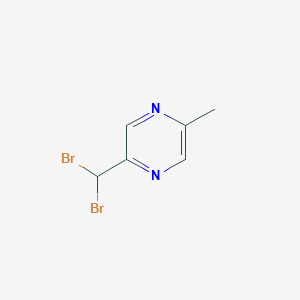
![1-(Imidazo[1,2-a]pyridin-3-yl)-N-methylmethanaminehydrochloride](/img/structure/B13114987.png)
